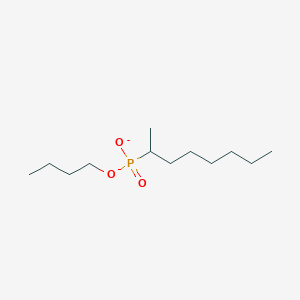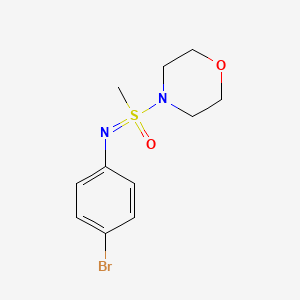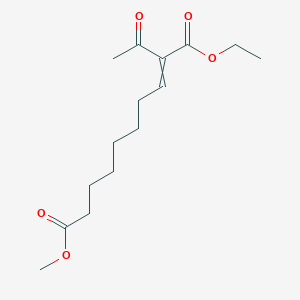
1-Ethyl 10-methyl 2-acetyldec-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl 10-methyl 2-acetyldec-2-enedioate is an organic compound characterized by its unique structure, which includes an ethyl group, a methyl group, and an acetyl group attached to a decenedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 10-methyl 2-acetyldec-2-enedioate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl 10-methyl 2-acetyldec-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethyl 10-methyl 2-acetyldec-2-enedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethyl 10-methyl 2-acetyldec-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
- 1-Ethyl 2-methylcyclopentane
- 3-Ethyl-4-methylheptane
Comparison: 1-Ethyl 10-methyl 2-acetyldec-2-enedioate is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
114658-85-4 |
|---|---|
Fórmula molecular |
C15H24O5 |
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
1-O-ethyl 10-O-methyl 2-acetyldec-2-enedioate |
InChI |
InChI=1S/C15H24O5/c1-4-20-15(18)13(12(2)16)10-8-6-5-7-9-11-14(17)19-3/h10H,4-9,11H2,1-3H3 |
Clave InChI |
BOGVOLMYZPBVDV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CCCCCCCC(=O)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



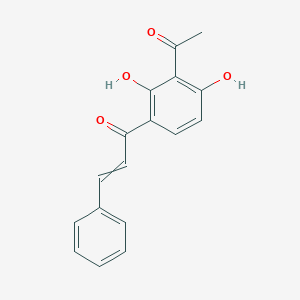

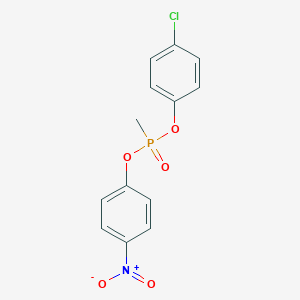

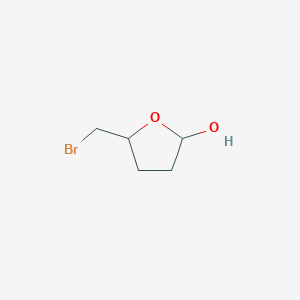
![2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane](/img/structure/B14292266.png)
![2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide](/img/structure/B14292275.png)

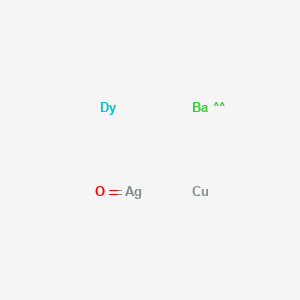
![Cyclopropane, [(1-methylethyl)sulfonyl]-](/img/structure/B14292296.png)
![3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate](/img/structure/B14292300.png)
